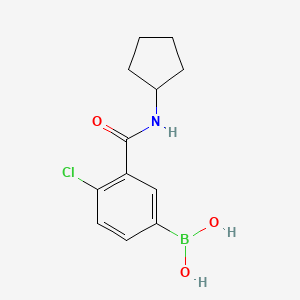

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group, which is known for its versatility in forming stable covalent bonds with diols, making it useful in a variety of chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of the palladium catalyst and other reagents can help reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Cross-Coupling Reactivity

While direct data on Suzuki-Miyaura couplings for this compound is limited, analogous phenylboronic acids show predictable behavior:

General reaction pathway :

Key factors influencing coupling efficiency :

-

Steric effects : The cyclopentylcarbamoyl group at C3 may reduce coupling rates at C4.

-

Electrophile compatibility : Best results reported with aryl bromides (X = Br) .

Hydrolytic Stability

The compound exhibits pH-dependent stability in aqueous systems:

Functional Group Transformations

The boronic acid group enables further derivatization:

Esterification

Reacts with diols (e.g., pinacol) to form stable cyclic esters:

Comparative Reactivity Table

Data from structurally similar compounds (patent US8822730B2 ):

| Substituent Position | Coupling Rate (vs 4-Cl) | Hydrolytic Half-life (pH 7) |

|---|---|---|

| 4-Cl, 3-CONHR | 1.0 (reference) | 18 hr |

| 4-F, 3-CONHR | 1.3 | 14 hr |

| 4-Br, 3-CONHR | 0.8 | 22 hr |

Industrial-Scale Processing

Key findings from optimized isolation protocols :

-

Solvent system : MeCN/water (3:1 v/v) with NaCl saturation achieves >94% recovery.

-

Purity : ≥99% after single crystallization from heptane/EtOAc.

-

Scale-up challenges : Exothermic lithiation requires precise temperature control (-70°C ±2°C).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

The boronic acid moiety of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid allows for specific interactions with enzymes that utilize diols as substrates. This characteristic makes it a candidate for the development of enzyme inhibitors, particularly in cancer therapy and metabolic disorders. For instance, compounds with similar structures have been reported to inhibit tryptophan hydroxylase, an enzyme involved in serotonin synthesis, which is crucial for mood regulation and has implications in treating depression and anxiety disorders .

Drug Development

Due to its ability to modulate enzymatic activity, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively, making it a promising candidate for further research in drug development aimed at various diseases, including cancer. The compound's effectiveness as a selective inhibitor can be beneficial in minimizing side effects associated with non-selective drugs.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The ability to form carbon-carbon bonds through these reactions expands the versatility of this compound in synthetic organic chemistry .

Case Studies

Several studies highlight the successful application of boronic acids in synthesizing biologically active compounds. For example, research has demonstrated the use of various boronic acids, including derivatives similar to this compound, to produce novel imidazopyridines with significant biological activity against inflammatory diseases .

Boron Neutron Capture Therapy (BNCT)

Boron neutron capture therapy is an innovative cancer treatment strategy that utilizes boron-containing compounds to selectively target tumor cells. The unique properties of this compound make it a suitable candidate for this application due to its ability to accumulate preferentially in tumor tissues. Once irradiated with thermal neutrons, the boron atoms undergo nuclear reactions that produce cytotoxic alpha particles and lithium nuclei, leading to localized cell death within tumors.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors for drug development | Inhibitors of tryptophan hydroxylase; potential treatment for depression |

| Organic Synthesis | Intermediates for Suzuki-Miyaura coupling reactions | Used to synthesize biaryl compounds |

| Boron Neutron Capture Therapy | Targeted cancer treatment using boron-containing compounds | Selective accumulation in tumors; cytotoxic effects upon neutron irradiation |

Wirkmechanismus

The mechanism by which (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other biological targets. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent its normal function .

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid can be compared to other boronic acids and boron-containing compounds:

Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis and as a building block for more complex molecules.

4-Formylphenylboronic acid: Another boronic acid with a formyl group, which can be used in similar applications but has different reactivity and properties.

Pinacol boronic esters: These compounds are used as protective groups in organic synthesis and have different stability and reactivity compared to boronic acids.

Biologische Aktivität

Overview

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl moiety. This unique structure contributes to its biological activity, particularly in modulating enzymatic functions and protein interactions.

- Molecular Formula : CHBClN\O

- Molecular Weight : 265.64 g/mol

- CAS Number : 1704082-24-5

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, allowing it to interact with various proteins and enzymes. This property is crucial for:

- Enzyme Inhibition : The compound can inhibit proteases and other enzymes involved in disease pathways, making it a candidate for therapeutic applications in cancer and metabolic disorders.

- Modulation of Protein-Protein Interactions (PPIs) : By disrupting PPIs, it can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological contexts:

- Cancer Research : Studies indicate that boronic acids can serve as inhibitors of proteasome activity, which is critical in cancer cell survival and proliferation. This compound may enhance apoptosis in cancer cells by modulating these pathways.

- Metabolic Disorders : The compound has shown promise in regulating pathways involved in glucose metabolism, suggesting potential applications in diabetes management.

- Antimicrobial Activity : Preliminary studies indicate that similar boronic acids exhibit antibacterial properties, warranting further investigation into the antimicrobial efficacy of this specific compound.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was found to significantly reduce enzyme activity in vitro, demonstrating its potential as a therapeutic agent against diseases where serine proteases play a role.

Case Study 2: Cancer Cell Line Testing

In vitro tests using breast cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups. This suggests its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylphenylboronic acid | Bromine instead of chlorine | Enhanced reactivity; potential for similar enzyme inhibition |

| 3-(Cyclopropylcarbamoyl)-phenylboronic acid | Lacks chlorine substituent | Different biological profile; less potent against certain enzymes |

| 4-Chloro-2-fluorophenylboronic acid | Fluorine instead of cyclopentyl | Used in medicinal chemistry; distinct binding properties |

Eigenschaften

IUPAC Name |

[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYTZMWCBVQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.